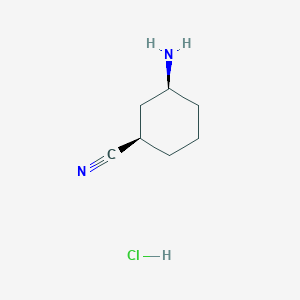

cis-3-Aminocyclohexanecarbonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,3S)-3-aminocyclohexane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUXGIYHCTWUTA-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis-3-Aminocyclohexanecarbonitrile hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional organic molecule featuring a cyclohexane scaffold, a key structural motif in medicinal chemistry. As a hydrochloride salt, it possesses an ammonium group and a nitrile functional group in a specific cis stereochemical arrangement. This configuration makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics and specialized chemical agents. A thorough understanding of its physical properties is a critical prerequisite for its effective use in research and development, influencing everything from reaction setup and solvent selection to purification, formulation, and storage.

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only established data but also the underlying scientific principles and validated experimental protocols for property determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to establish its unequivocal identity through standardized nomenclature and structural representation.

-

Chemical Name: this compound

-

CAS Number: 1403323-06-7[1]

-

Molecular Formula: C₇H₁₃ClN₂[1]

-

Molecular Weight: 160.65 g/mol [1]

-

Structure: (A representative 2D structure)

Core Physical Properties Summary

The primary physical characteristics are summarized in the table below. This data serves as a quick reference for laboratory applications.

| Property | Value/Description | Source(s) |

| Appearance | White crystalline solid | [2] |

| Melting Point | Data not available in public literature | N/A |

| Boiling Point | Data not available in public literature | N/A |

| Solubility | Soluble in water and other polar solvents | [2] |

| Storage Conditions | Room temperature, under inert atmosphere | [1] |

Detailed Analysis of Physical Properties

Melting Point Analysis

The melting point is one of the most fundamental physical properties of a solid, serving as a crucial indicator of purity. A pure crystalline compound typically exhibits a sharp melting range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.

While a specific melting point for this compound (CAS 1403323-06-7) is not documented in readily available public literature, its isomeric counterpart, 1-Aminocyclohexanecarbonitrile hydrochloride, has a reported melting point of 194-195°C with decomposition. This suggests that the title compound is also a high-melting solid, as is typical for small-molecule hydrochloride salts. The definitive melting point must be determined experimentally.

Solubility Profile

Theoretical Basis: The solubility of this compound is dominated by the presence of the ammonium hydrochloride group. As an ionic salt, it readily dissociates in polar solvents like water, forming solvated cyclohexylammonium and chloride ions. This ionic character is the primary driver of its high aqueous solubility.[2][3] In contrast, its solubility is expected to be significantly lower in nonpolar organic solvents such as hexanes or toluene, where the energy required to break the ionic lattice is not compensated by strong solute-solvent interactions.

Practical Implications: The high water solubility is advantageous for aqueous-phase reactions and for formulation development. For reactions requiring anhydrous organic conditions, the free base form of the amine would likely be required, which would exhibit much greater solubility in solvents like dichloromethane or ethyl acetate.

Expected Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structural identity and purity of the compound. While specific spectra are not publicly available, a robust profile can be predicted based on its functional groups.

a) Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule's covalent bonds. The following absorption bands are expected to be key diagnostic features:

-

N-H Stretch (Ammonium Salt): A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹. This broadness is characteristic of the N⁺-H stretching vibrations in an ammonium salt.

-

C-H Stretch (Alkyl): Sharp peaks between 3000-2850 cm⁻¹ will be present, corresponding to the C-H stretching vibrations of the cyclohexane ring.[4]

-

C≡N Stretch (Nitrile): A sharp, medium-to-strong intensity peak is predicted around 2250-2210 cm⁻¹.[5] The nitrile stretch occurs in a relatively uncluttered region of the spectrum, making it a highly reliable diagnostic peak.[5]

b) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms. In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the spectrum is expected to show:

-

Cyclohexane Ring Protons (CH, CH₂): A series of complex, overlapping multiplets would appear, likely in the 1.2-2.5 ppm range. The protons adjacent to the electron-withdrawing nitrile and ammonium groups would be shifted further downfield.[6]

-

Proton Alpha to Nitrile (CH-CN): This proton would likely appear as a distinct multiplet, shifted downfield from the other ring protons due to the anisotropic effect of the cyano group.

-

Ammonium Protons (NH₃⁺): In DMSO-d₆, these protons would appear as a broad singlet. In D₂O, they would exchange with the solvent and the peak would disappear.

Experimental Protocols for Property Determination

The following protocols describe standardized, self-validating methods for determining the key physical properties of a new or uncharacterized batch of this compound.

Workflow for Physical Property Characterization

The logical flow for characterizing a new sample is outlined below. This ensures that foundational data (identity, purity) is established before more complex analyses are undertaken.

Caption: Workflow for the physical characterization of a new sample.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol is designed to accurately measure the melting range, which serves as a primary indicator of purity.[7]

Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline solid onto a clean, dry watch glass. Finely powder the sample using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 1-2 mm height is achieved.

-

Causality: A small, tightly packed sample ensures uniform heat transfer, which is essential for observing a sharp, accurate melting range.[8]

-

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Measurement: Heat the sample at a rapid rate (e.g., 10-15°C per minute) to find an approximate melting temperature. Record this value.

-

Accurate Measurement: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample in a new capillary tube, begin heating again.

-

Trustworthiness: A previously melted and re-solidified sample may have a different crystal structure, leading to an inaccurate reading. A fresh sample ensures the measurement is of the original crystalline form.[9]

-

-

Slow Heating and Observation: Once the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.

-

Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.

-

-

Record the Range: Observe the sample closely. Record the temperature at which the first droplet of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.

Protocol 2: Qualitative and Quantitative Solubility Assessment

This protocol determines the compound's solubility in various solvents, guiding its use in reactions and formulations.

Methodology (Shake-Flask Method):

-

Solvent Selection: Choose a panel of relevant solvents (e.g., Water, Methanol, Dichloromethane, Toluene).

-

Vial Preparation: To a series of labeled glass vials, add a precisely weighed amount of the compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 1.0 mL) to the corresponding vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or magnetic stirrer at a constant, controlled temperature (e.g., 25°C). Agitate the mixture for an extended period (typically 24 hours) to ensure equilibrium is reached.

-

Causality: Many compounds dissolve slowly. A 24-hour agitation period is a standard in the pharmaceutical industry to ensure the solution is truly saturated and not just a reflection of a slow dissolution rate.[2]

-

-

Observation and Analysis: After 24 hours, visually inspect the vial. If the solid has completely dissolved, the compound is soluble to at least 10 mg/mL. If solid remains, the solution is saturated.

-

Quantitative Measurement (Optional): For saturated solutions, carefully filter the mixture through a 0.45 µm syringe filter to remove all undissolved solid. Analyze the concentration of the solute in the clear filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure.

Caption: How molecular features influence key physical properties.

Safe Handling and Storage

Proper handling is essential due to the compound's potential hazards.

-

Hazard Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from moisture or atmospheric contaminants.

Conclusion

This compound is a foundational building block whose utility is defined by its physical properties. It is a water-soluble, white crystalline solid with a high melting point, characteristic of an amine salt. Its identity can be unequivocally confirmed through spectroscopic methods, with the nitrile stretch in the IR spectrum serving as a particularly clear diagnostic feature. While a literature value for its melting point is not currently available, the standardized protocols provided in this guide allow for its accurate and reliable determination in a laboratory setting. By understanding and applying the principles and methods outlined herein, researchers can confidently utilize this compound in their synthetic and developmental workflows.

References

-

PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Faculty of Science, Tanta University. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]

-

SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Vdocuments. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Study.com. (2021). How to Calculate Solubility. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). Solubility Rules. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Cyclohexanecarbonitrile, 1-amino-, hydrochloride (1:1). Retrieved from [Link]

-

National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1403323-06-7,this compound. Retrieved from [Link]

Sources

- 1. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Chlorocyclohexane(542-18-7) 1H NMR [m.chemicalbook.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

cis-3-Aminocyclohexanecarbonitrile hydrochloride CAS number

An In-Depth Technical Guide to cis-3-Aminocyclohexanecarbonitrile Hydrochloride: A Key Building Block for Novel Therapeutics

Executive Summary

This compound (CAS No. 1403323-06-7) is a specialized alicyclic bifunctional building block gaining traction in medicinal chemistry and drug discovery. Its rigid cyclohexyl scaffold, combined with the orthogonal reactivity of its amine and nitrile functional groups, presents a unique opportunity for the synthesis of complex molecular architectures. The cis stereochemistry, in particular, offers a defined spatial arrangement for substituents, enabling precise structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical properties, outlines a representative synthetic methodology with an emphasis on stereochemical control, discusses its applications as a constrained scaffold, and details critical safety and handling protocols for laboratory use.

Introduction to Alicyclic Scaffolds in Medicinal Chemistry

In modern drug development, moving beyond flat, aromatic systems towards three-dimensional molecular structures is a key strategy for improving compound properties such as specificity, potency, and metabolic stability. Saturated carbocycles, like the cyclohexane ring system, serve as excellent scaffolds. They introduce conformational rigidity and specific spatial vectors for functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

This compound embodies this principle. It provides a robust framework containing two versatile functional handles: a primary amine (or its ammonium salt form) and a nitrile. The amine is a common site for amide bond formation, reductive amination, and other C-N bond-forming reactions, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloadditions. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more amenable to handling and reaction setup.[1]

Physicochemical and Structural Data (CAS: 1403323-06-7)

The accurate identification and characterization of a starting material are foundational to any successful synthetic campaign. Below are the key identifiers and properties for this compound.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1403323-06-7 | [1][2][3] |

| Molecular Formula | C₇H₁₃ClN₂ | [1] |

| Molecular Weight | 160.64 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water and polar solvents | [1] |

| Melting Point | Data not publicly available | [1] |

| Boiling Point | Data not publicly available | [1] |

| Storage | Store at room temperature, sealed in a dry environment | [2] |

Synthetic Strategy and Methodologies

While a direct, peer-reviewed synthesis for this specific compound is not widely published, a robust synthetic route can be devised based on established organo-chemical principles and related literature precedents for stereoselective synthesis of 3-aminocyclohexane derivatives.[4] The key challenge lies in controlling the stereochemistry to favor the cis isomer.

Retrosynthetic Analysis & Stereochemical Considerations

A logical retrosynthetic approach involves the formation of the aminonitrile from a suitable ketone precursor. The stereochemistry can be established during a reduction step. The synthesis of related compounds like cis-3-aminocyclohexanols often proceeds via the reduction of a β-enaminoketone, where the directing influence of existing functional groups guides the stereochemical outcome.[4][5] A similar strategy can be envisioned here, followed by conversion of a hydroxyl group to a nitrile and subsequent salt formation. The selective preparation of cis-isomers is a known challenge and often requires careful separation or stereodirected synthesis, as noted in patent literature for analogous structures.[6]

Representative Synthesis Protocol

The following multi-step protocol is a representative, field-proven workflow for producing substituted aminocyclohexane derivatives, adapted for the synthesis of the target compound.

Diagram 2: Representative Synthetic Workflow

Caption: A plausible multi-step workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Enamine Synthesis:

-

Charge a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser with 1,3-cyclohexanedione (1.0 eq), a suitable amine source (e.g., benzylamine, 1.1 eq), and toluene.

-

Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC until the starting ketone is consumed.

-

Cool the reaction and remove the solvent under reduced pressure to yield the crude β-enaminoketone.

-

Causality Explanation: This step creates the C-N bond. Using a chiral amine can influence the stereochemistry of subsequent steps. The enaminoketone intermediate is more stable than the corresponding enol, driving the reaction to completion.[4]

-

-

Diastereoselective Reduction:

-

Dissolve the crude enaminoketone in a mixture of THF and methanol.

-

Cool the solution to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Causality Explanation: The reduction of the ketone to a hydroxyl group creates a new stereocenter. The choice of reducing agent and the steric bulk of the enamine's N-substituent can provide moderate to high diastereoselectivity, often favoring the formation of the cis-amino alcohol.[5]

-

-

Nitrile Formation:

-

The resulting cis-amino alcohol can be converted to the nitrile. A common method is the Mitsunobu reaction. Dissolve the alcohol in dry THF, add triphenylphosphine (1.5 eq) and acetone cyanohydrin (1.5 eq).

-

Cool to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq).

-

Monitor by TLC. Upon completion, quench the reaction and perform an extractive workup.

-

-

Purification and Isomer Separation:

-

The crude product will likely be a mixture of cis and trans isomers. Purify the mixture using column chromatography on silica gel.

-

Use a gradient elution system (e.g., ethyl acetate in hexanes) to separate the desired cis-3-aminocyclohexanecarbonitrile from the trans isomer and other impurities.

-

Trustworthiness Check: The separation of diastereomers is a critical, self-validating step. Fractions should be analyzed by NMR to confirm the relative stereochemistry (e.g., through analysis of coupling constants or NOESY experiments).

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified cis-aminonitrile free base in anhydrous diethyl ether.

-

Bubble anhydrous HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

-

Filter the resulting solid, wash with cold ether, and dry under vacuum to yield the final this compound as a stable, crystalline solid.

-

Characterization and Quality Control

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and stereochemistry. The coupling constants of the protons on the cyclohexane ring can help differentiate between cis and trans isomers.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

-

Purity Analysis: HPLC or GC analysis is recommended to determine the purity of the final product.

Applications as a Synthetic Building Block

The utility of this compound lies in its defined 3D structure and the orthogonal nature of its functional groups. It can be used to:

-

Introduce Constrained Scaffolds: Incorporating the rigid cyclohexane ring into a larger molecule restricts conformational flexibility, which can pre-organize the molecule for optimal binding to a target protein and potentially improve selectivity and potency.

-

Synthesize Novel Heterocycles: The amine and nitrile groups can be used as anchor points to build fused or spirocyclic heterocyclic systems, which are privileged structures in medicinal chemistry.

-

Develop Focused Compound Libraries: The amine can be readily derivatized via acylation or alkylation, while the nitrile can be transformed into other functional groups, allowing for the rapid generation of a library of analogues for SAR exploration.

Diagram 3: Conceptual Use as a Molecular Scaffold

Caption: Use of the title compound as a scaffold in drug discovery.

Safety, Handling, and Storage Protocols

Adherence to safety protocols is paramount when handling any chemical intermediate.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [7] |

| Eye Irritation | H319 | Causes serious eye irritation | [7] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [7] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling.[8][9]

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[7]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

If on Skin: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

Conclusion

This compound is a valuable and versatile building block for the modern medicinal chemist. Its well-defined stereochemistry and conformationally restricted scaffold provide an excellent starting point for the design of novel, three-dimensional therapeutics. While its synthesis requires careful control of stereochemistry, the methodologies are well within the grasp of synthetic organic chemists. Proper handling and adherence to safety protocols are essential for its use in a research and development setting. As the demand for non-planar molecular scaffolds continues to grow, the importance of intermediates like this is set to increase significantly.

References

-

LookChem. Cas 1403323-06-7,this compound. [Link]

- Google Patents. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12213490, cis-3-Aminocyclohexanol hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3082488, cis-3-Aminocyclohexanecarboxylic acid. [Link]

-

National Center for Biotechnology Information. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

-

ResearchGate. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

Sources

- 1. Cas 1403323-06-7,this compound | lookchem [lookchem.com]

- 2. This compound - CAS:1403323-06-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1403323-06-7|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]

- 7. aksci.com [aksci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

cis-3-Aminocyclohexanecarbonitrile hydrochloride molecular structure

An In-depth Technical Guide to cis-3-Aminocyclohexanecarbonitrile Hydrochloride: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 1403323-06-7).[1] It is a bifunctional cyclic nitrile that serves as a valuable building block in modern medicinal and agrochemical research.[1] This document details the molecule's core structural features, stereochemistry, and physicochemical properties. It further outlines a plausible synthetic pathway and discusses the key analytical techniques for its structural confirmation. The guide elucidates the compound's significance as a versatile intermediate in drug discovery, contextualized by the functional roles of its aminocyclohexane core and nitrile pharmacophore. Finally, it provides essential safety, handling, and storage protocols for laboratory use. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of a substituted cyclohexane derivative. The core structure consists of a six-membered aliphatic ring bearing two key functional groups: an amino group (-NH₂) and a nitrile group (-C≡N) at the 1 and 3 positions, respectively. The "cis" stereochemical descriptor indicates that these two substituents are located on the same face of the cyclohexane ring. In its hydrochloride salt form, the basic amino group is protonated to form an ammonium cation (-NH₃⁺), with chloride (Cl⁻) as the counter-ion.[1] This salt form typically enhances the compound's stability and solubility in polar solvents.[1]

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the cis-isomer, the substituents can exist in either a diaxial or a diequatorial orientation. The diequatorial conformation is generally more stable, as it minimizes unfavorable 1,3-diaxial interactions.

Below is a diagram illustrating the relationship between the more stable diequatorial cis isomer and its corresponding trans stereoisomer.

Caption: Conformational relationship between cis and trans stereoisomers.

Physicochemical Data Summary

Quantitative physical and chemical properties are crucial for experimental design, including reaction setup, purification, and formulation. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1403323-06-7 | [1][2][3] |

| Molecular Formula | C₇H₁₃ClN₂ | [2] |

| Molecular Weight | 160.65 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water and other polar solvents | [1] |

| Storage | Store at room temperature in a dry, inert atmosphere | [2][3] |

| Melting Point | Not available | [1][3] |

| Boiling Point | Not available | [1][3] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not broadly published, a plausible and efficient pathway can be designed based on established methodologies for related aminocyclohexane derivatives.[4][5] A common strategy involves the stereoselective reduction of a suitable precursor, such as a β-enaminoketone or a related unsaturated nitrile, followed by salt formation.

The causality behind this choice is rooted in controlling stereochemistry. The reduction of a cyclic enamine or imine with hydride reagents often proceeds via delivery of the hydride from the less sterically hindered face of the molecule, which can be exploited to favor the formation of the cis product. Subsequent treatment with methanolic HCl or HCl gas facilitates the precipitation of the stable hydrochloride salt.[6]

Representative Experimental Protocol

The following protocol is a representative, conceptual methodology for the synthesis and purification of the target compound.

-

Precursor Synthesis: Condensation of a 1,3-cyclohexanedione derivative with an ammonia source to form the corresponding β-enaminoketone.[4]

-

Stereoselective Reduction: The enaminoketone is dissolved in a suitable solvent system (e.g., THF/isopropanol) and treated with a reducing agent like sodium borohydride (NaBH₄) or sodium metal at controlled temperatures.[4][5] The choice of reagent and conditions is critical for achieving high cis-diastereoselectivity.

-

Work-up and Extraction: The reaction is quenched, and the resulting free amine is isolated via liquid-liquid extraction into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[7]

-

Purification: The crude cis-3-aminocyclohexanecarbonitrile free base is purified using column chromatography on silica gel to separate it from the trans-isomer and other impurities.

-

Salt Formation: The purified cis-isomer is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A stoichiometric amount of hydrochloric acid (as a solution in methanol or isopropanol) is added dropwise with stirring.[6]

-

Isolation: The resulting precipitate, this compound, is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield the final product.

The following diagram illustrates this conceptual synthetic and purification workflow.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1403323-06-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:1403323-06-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 7. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Assessment of cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Abstract

Solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic potential. This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of cis-3-Aminocyclohexanecarbonitrile hydrochloride. While specific solubility data for this compound is not extensively published, this document serves as a procedural framework for its empirical determination. We delve into the theoretical underpinnings of pH-dependent solubility for amine salts, provide field-proven, step-by-step protocols for both thermodynamic and kinetic solubility assays, and offer insights into data interpretation. This guide is intended for researchers, chemists, and drug development professionals dedicated to the rigorous physicochemical characterization of novel chemical entities.

Introduction and Physicochemical Profile

This compound is a building block characterized by a cyclohexyl scaffold bearing both an amine and a nitrile functional group. As a hydrochloride salt, its aqueous solubility is anticipated to be significantly influenced by pH. Understanding this profile is a critical first step in its evaluation for any application in medicinal chemistry or materials science. Low aqueous solubility can lead to erratic results in biological assays, present formidable challenges in formulation, and ultimately result in poor bioavailability.[1] Therefore, a robust and early characterization of solubility is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in the development pipeline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃ClN₂ | [2] |

| Molecular Weight | 160.64 g/mol | [2] |

| Appearance | White crystalline solid (typical) | [2] |

| Known Solubility | Not Available (N/A) | [2] |

The structure, containing a basic amine, is the primary determinant of its pH-solubility relationship. The hydrochloride salt form is employed to enhance aqueous solubility, but the precise quantitative limits of this solubility must be determined empirically.

Theoretical Framework: pH and the Ionized State

For an amine hydrochloride salt (R-NH₃⁺Cl⁻), solubility is governed by the equilibrium between the ionized, more soluble form (the ammonium cation, R-NH₃⁺) and the neutral, less soluble free base form (R-NH₂). This equilibrium is dictated by the pKa of the conjugate acid (R-NH₃⁺) and the pH of the solution, a relationship elegantly described by the Henderson-Hasselbalch equation.[3]

pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

-

When pH < pKa: The equilibrium favors the protonated, ionized form (R-NH₃⁺). As this is the more polar species, higher solubility is expected.

-

When pH > pKa: The equilibrium shifts towards the deprotonated, neutral free base (R-NH₂). This form is typically less polar and thus exhibits lower aqueous solubility.

Therefore, a pH-solubility profile for this compound is expected to show high solubility at acidic pH, which decreases as the pH rises and crosses the pKa value. This relationship is crucial for predicting behavior in physiological environments (e.g., the gastrointestinal tract) and for developing formulations.

Caption: Fig. 1: Influence of pH on the ionization and solubility of an amine.

Gold Standard: Equilibrium (Thermodynamic) Solubility Assay

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the definitive measure for biopharmaceutical classification and formulation development.[4] The Shake-Flask method, endorsed by regulatory bodies, is the most reliable technique for this determination.[5][6]

The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to reach equilibrium.[7] The subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved compound in the supernatant.

Detailed Step-by-Step Protocol: Shake-Flask Method

-

Preparation:

-

Prepare a series of buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) to mimic physiological conditions. A minimum of three replicate vials for each pH condition is recommended.[6]

-

Accurately weigh an excess amount of this compound into each vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.[5] A preliminary test can help estimate the required amount.[6]

-

-

Equilibration:

-

Add a precise volume of the appropriate pH buffer to each vial.

-

Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 25°C (room temperature) or 37°C (physiological).[6]

-

Agitate the samples for a period sufficient to reach equilibrium. For many compounds, 24 to 48 hours is standard.[7][8] It is a self-validating step to sample at multiple time points (e.g., 24h and 48h); if the concentration does not change, equilibrium has been reached.

-

-

Phase Separation:

-

Following equilibration, allow the vials to stand, permitting the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant. It is imperative not to disturb the solid material.

-

Separate any remaining microscopic solid particles from the liquid phase. This is typically achieved by centrifugation followed by aspiration of the supernatant or by filtration using a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Accurately dilute the clarified supernatant with a suitable mobile phase or solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). An LC-MS/MS method can be used for compounds with poor UV absorbance.[8]

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Final Verification:

-

Measure the pH of the supernatant after the experiment to confirm it has not shifted significantly due to the dissolution of the compound.[5]

-

Caption: Fig. 2: Workflow for the Shake-Flask Equilibrium Solubility Assay.

High-Throughput Screening: Kinetic Solubility Assay

In early drug discovery, speed and compound economy are paramount. Kinetic solubility assays are designed for high-throughput screening to quickly flag potential solubility liabilities.[9][10] This method measures the solubility of a compound precipitating from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[1][11]

It is crucial to understand that kinetic solubility is often higher than thermodynamic solubility because it does not allow sufficient time for the stable crystal lattice to form.[5] However, it provides a rapid and valuable rank-ordering of compounds.

General Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution: Prepare a concentrated stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.[9]

-

Assay Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[11]

-

Precipitation Induction: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells to achieve the final desired compound concentration. The sudden shift from a high-solubility organic solvent to an aqueous medium induces precipitation for compounds exceeding their solubility limit.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[8]

-

Detection: Measure the turbidity or light scattering in each well using a nephelometer.[10] The amount of scattered light is proportional to the amount of precipitated material, from which the solubility can be inferred by comparison to clear wells.

Data Presentation and Interpretation

All solubility data should be reported in a clear, tabular format, specifying all experimental conditions. This practice ensures reproducibility and allows for meaningful comparisons across different compounds and studies.

Table 2: Example Solubility Data Reporting Template

| Compound ID | Method | Solvent/Buffer (pH) | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |

| Cpd-XYZ | Thermodynamic | PBS (pH 7.4) | 25 | 24 | Result | Result |

| Cpd-XYZ | Thermodynamic | Acetate (pH 4.5) | 25 | 24 | Result | Result |

| Cpd-XYZ | Thermodynamic | HCl (pH 2.0) | 25 | 24 | Result | Result |

| Cpd-XYZ | Kinetic | PBS (pH 7.4) | 25 | 2 | Result | Result |

Interpretation: A good goal for drug discovery compounds is an aqueous solubility of >60 µg/mL.[10] When analyzing the data, expect the thermodynamic solubility to be the most accurate and lowest value, representing the true equilibrium state. The kinetic value serves as a high-throughput surrogate. A large discrepancy between kinetic and thermodynamic values may indicate that the compound readily forms supersaturated solutions, which can have implications for in vivo absorption.

Conclusion

The solubility of this compound, like any ionizable pharmaceutical building block, is a critical parameter that must be determined with precision. This guide outlines the authoritative, field-tested methodologies required for this task. The gold-standard Shake-Flask method provides definitive thermodynamic solubility data essential for late-stage development and regulatory filings, guided by ICH principles.[12][13] For earlier stages, kinetic assays offer the necessary throughput to guide structure-activity relationship (SAR) studies. By applying these protocols and understanding the underlying physicochemical principles, researchers can generate reliable, high-quality solubility data, enabling informed decisions and accelerating the journey from discovery to application.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Online] Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Online] Available at: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Online] Available at: [Link]

-

Brouwer, K. L. R., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Online] Available at: [Link]

-

LookChem. This compound. [Online] Available at: [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Online] Available at: [Link]

-

MasterControl. ICH Q6 Guidelines. [Online] Available at: [Link]

-

Delgado, D. R., & Martínez, F. (2020). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI. [Online] Available at: [Link]

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online] Available at: [Link]

-

European Medicines Agency. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). [Online] Available at: [Link]

-

PubChem. cis-3-Aminocyclohexanol hydrochloride. [Online] Available at: [Link]

-

Wikipedia. Henderson–Hasselbalch equation. [Online] Available at: [Link]

-

McMurry, J. (2023). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. In Organic Chemistry. OpenStax. [Online] Available at: [Link]

-

U.S. Food and Drug Administration. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). [Online] Available at: [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. (2018). [Online] Available at: [Link]

-

Slideshare. Developing specifications in ICH Q6B guidelines. [Online] Available at: [Link]

-

OpenStax. 24.5 Biological Amines and the Henderson–Hasselbalch Equation. (2023). [Online] Available at: [Link]

-

Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Online] Available at: [Link]

-

Khan Academy. Henderson–Hasselbalch equation. [Online] Available at: [Link]

Sources

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. Cas 1403323-06-7,this compound | lookchem [lookchem.com]

- 3. Khan Academy [khanacademy.org]

- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. mdpi.com [mdpi.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. mastercontrol.com [mastercontrol.com]

- 13. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

An In-depth Technical Guide to the Safe Handling of cis-3-Aminocyclohexanecarbonitrile hydrochloride in a Research and Development Environment

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for cis-3-Aminocyclohexanecarbonitrile hydrochloride, a key building block in pharmaceutical and agrochemical research.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe and compliant laboratory environment.

Compound Profile and Inherent Risks

This compound is a white crystalline solid soluble in water and other polar solvents.[1] Its bifunctional nature, containing both an amine and a cyano group, makes it a versatile synthetic intermediate.[1] However, this reactivity also presents specific hazards that necessitate stringent safety measures.

The primary risks associated with this compound stem from its irritant properties and the potential for the release of highly toxic hydrogen cyanide (HCN) gas, a characteristic of many nitrile-containing compounds, especially under acidic or heated conditions.[2][3] While specific toxicological data for this exact compound is not widely available, the hazards are inferred from its chemical structure and data on similar aminonitriles.[4][5][6]

Hazard Identification and Classification

Based on available safety data sheets (SDS), this compound is classified with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[4]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]

The signal word for this compound is "Warning".[4] A summary of the relevant hazard and precautionary statements is provided in the table below.

| GHS Classification | Hazard Statement | Precautionary Statement Examples |

| Skin Irritation (Category 2) | H315: Causes skin irritation[4] | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[4] |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[4] |

This table is a summary and not exhaustive. Always consult the full Safety Data Sheet before handling.

Laboratory Handling and Engineering Controls

Given the hazards, a multi-layered approach to safety is essential, starting with robust engineering controls and followed by strict adherence to personal protective equipment (PPE) protocols.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or potential off-gassing.[4][7]

-

Designated Work Areas: To prevent cross-contamination, establish designated areas for handling this compound.[8] Use disposable bench paper to protect surfaces and ensure easy cleanup.[9]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Nitrile gloves are the standard for providing splash protection against a wide range of chemicals in a laboratory setting.[10][11] Given that thin, disposable nitrile gloves offer limited protection against sustained contact, they should be changed immediately upon any sign of contamination.[8] For tasks with a higher risk of splashing, consider using thicker gloves or double-gloving.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[11] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11]

-

Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron is recommended.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[12]

The following diagram illustrates the logical workflow for ensuring adequate protection before commencing work with the compound.

Caption: Emergency response decision-making flowchart.

Conclusion

This compound is a valuable research chemical, but its handling demands respect and a thorough understanding of its associated hazards. By implementing robust engineering controls, mandating the correct use of personal protective equipment, and adhering to strict safe handling protocols, researchers can mitigate the risks. Preparedness for emergency situations is the final, critical layer of safety. This guide provides the foundational knowledge for the safe utilization of this compound in a professional research setting, fostering a culture of safety and scientific integrity.

References

- 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (2022). Google Search.

- This compound - AK Scientific, Inc. (n.d.). AK Scientific, Inc.

- Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site - Chemical Emergency Medical Guidelines. (n.d.). Google Search.

- Cas 1403323-06-7,this compound. (n.d.). LookChem.

- The Science And Safety Behind The Use Of Nitrile Gloves. (2024, January 18). Eastwest Medico.

- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS.

- Working with Chemicals - Prudent Practices in the Laboratory. (n.d.).

- SAFETY DATA SHEET - 1-Aminocyclopropanecarbonitrile Hydrochloride. (2024, December 16). TCI Chemicals.

- Why You Should use Nitrile Glove in Laboratories. (2022, November 29). Eastwest Medico.

- CIS-3-AMINO-CYCLOHEXANOL HYDROCHLORIDE SDS. (n.d.). ECHEMI.

- MSDS of cis-3-aminocyclobutanol hydrochloride. (n.d.). Google Search.

- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina Policies.

- SAFETY DATA SHEET - Aminoacetonitrile hydrochloride 98%. (n.d.). Pfaltz & Bauer.

- Cyanide Toxicity Treatment & Management. (2025, May 12). Medscape Reference.

- Cyanide Antidotes. (2020, March 31).

Sources

- 1. Cas 1403323-06-7,this compound | lookchem [lookchem.com]

- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 4. aksci.com [aksci.com]

- 5. capotchem.cn [capotchem.cn]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 10. westlab.com.au [westlab.com.au]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to cis-3-Aminocyclohexanecarbonitrile Hydrochloride: Synthesis, Stereochemistry, and Applications

Abstract

This technical guide provides a comprehensive overview of cis-3-Aminocyclohexanecarbonitrile hydrochloride (CAS No. 1403323-06-7), a pivotal building block in modern medicinal and agrochemical research. The narrative delves into the compound's historical context, focusing on the critical challenge of stereocontrol that has shaped its synthetic development. A detailed, representative protocol for its synthesis via a modified Strecker reaction is presented, emphasizing the mechanistic rationale behind key experimental choices. Furthermore, this guide summarizes the compound's physicochemical properties and explores its application as a constrained cyclic scaffold, highlighting its strategic importance for drug development professionals and organic chemists.

Introduction and Strategic Importance

This compound is a bifunctional cyclic scaffold featuring a vicinal (1,3-cis) relationship between an amine and a nitrile group on a cyclohexane ring. This specific stereochemical arrangement imparts a rigid, three-dimensional conformation that is highly desirable in drug design. The amine serves as a versatile handle for amide bond formation, reductive amination, and other nucleophilic transformations, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various heterocycles.

The constrained nature of the cyclohexane ring, combined with the defined cis-stereochemistry, allows this molecule to act as a non-peptidic scaffold that can precisely orient functional groups in three-dimensional space to optimize interactions with biological targets. It is primarily utilized as a key intermediate in the synthesis of complex molecules where control over spatial geometry is paramount for achieving biological activity.[1]

Discovery and Historical Context: The Challenge of Stereoisomerism

The precise origin of this compound is not documented in a singular, seminal discovery paper. Instead, its history is intertwined with its emergence as a valuable intermediate in the patent literature, where the primary challenge has been the isolation of the desired cis-isomer from its trans counterpart.

A key reference point is the international patent application WO 2008/128058 , which described the synthesis of a cis/trans-isomer mixture of aminocyclohexanecarbonitrile hydrochloride as an intermediate.[2] This publication established the compound's utility but also highlighted the central difficulty: traditional synthetic methods, such as the Strecker reaction on 3-aminocyclohexanone, typically yield mixtures of stereoisomers that are difficult to separate.

Subsequent patents, including KR20180095725A , have focused explicitly on developing methods for the selective preparation of the cis-isomer.[2] These innovations underscore a critical theme in the compound's history: its value is intrinsically linked to its stereochemical purity. The development of methods to control this stereochemistry—either through stereoselective synthesis or efficient separation—has been the principal driver of its chemical development. This focus reveals that the true innovation lies not in the initial creation of the molecule, but in the ability to produce the functionally relevant isomer on a practical scale.

Synthesis and Mechanistic Insights

The synthesis of 3-aminocyclohexanecarbonitrile is most commonly approached via a modified Strecker synthesis, a powerful multi-component reaction that forms an α-aminonitrile from a ketone, an amine source, and a cyanide source. The primary challenge in this synthesis is controlling the facial selectivity of the cyanide attack on the intermediate iminium ion, which dictates the final cis/trans ratio.

Below is a representative, two-part protocol based on principles outlined in the chemical literature. Part A describes the formation of the mixed-isomer free base, and Part B details its conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of cis/trans-3-Aminocyclohexanecarbonitrile Hydrochloride

Part A: Synthesis of 3-Aminocyclohexanecarbonitrile (cis/trans mixture)

-

Materials:

-

3-Aminocyclohexanone hydrochloride

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH₄Cl)

-

Aqueous Ammonia (NH₄OH, 28-30%)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 3-aminocyclohexanone hydrochloride (1 eq). Add deionized water (5 volumes) and cool the mixture to 0-5 °C in an ice bath.

-

Basification & Imine Formation: Slowly add aqueous ammonia (2.5 eq) to the stirred suspension. The ammonia serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free amine and acts as the nitrogen source for the in-situ formation of the imine/iminium intermediate. Stir for 20 minutes at 0-5 °C.

-

Cyanide Addition: In a separate beaker, dissolve potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq) in deionized water (2 volumes).

-

Causality Explanation: Potassium cyanide is the nucleophile. Ammonium chloride acts as a buffer and proton source, helping to maintain a pH that favors the iminium ion formation without being strongly acidic, which could hydrolyze the nitrile product.

-

-

Add the cyanide solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). The reaction progress can be monitored by TLC or LC-MS.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 5 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aminocyclohexanecarbonitrile as an oil or semi-solid, which will be a mixture of cis and trans isomers.

-

Part B: Formation of the Hydrochloride Salt

-

Materials:

-

Crude 3-Aminocyclohexanecarbonitrile (from Part A)

-

Diethyl ether or Isopropanol

-

2M HCl in diethyl ether (or acetyl chloride in methanol)

-

-

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude aminonitrile from Part A in a minimal amount of diethyl ether or isopropanol.

-

Salt Formation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.

-

Causality Explanation: The highly basic amino group is protonated by HCl to form the ammonium salt. This salt is typically much less soluble in non-polar organic solvents than the free base, causing it to precipitate.

-

-

Isolation: A white precipitate of 3-Aminocyclohexanecarbonitrile hydrochloride will form. Continue stirring at 0 °C for 1 hour to maximize precipitation.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the white solid under vacuum to yield the final product as a mixture of cis and trans hydrochlorides. Further purification to isolate the cis-isomer would require specialized chromatographic techniques or fractional crystallization, often guided by methods described in patent literature.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for cis-3-Aminocyclohexanecarbonitrile HCl.

Physicochemical Properties

Obtaining experimentally verified physicochemical data for this specific intermediate is challenging, as it is not widely characterized in public literature. Most commercial suppliers do not list properties such as melting point.[1][3][4] The data presented below is consolidated from available sources and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 1403323-06-7 | [3][4] |

| Molecular Formula | C₇H₁₃ClN₂ | [3] |

| Molecular Weight | 160.65 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water and other polar solvents | [1] |

| Melting Point | Not available (N/A) | [1][3][4] |

| Boiling Point | Not available (N/A) | [1][3][4] |

| Storage Conditions | Sealed in dry, Room Temperature | [4] |

Applications in Research and Development

The primary value of this compound lies in its role as a rigid scaffold for building more complex, biologically active molecules. Its defined stereochemistry is crucial for positioning substituents in a precise orientation to maximize binding affinity with target proteins.

Agrochemicals

Patent literature explicitly identifies cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts, close analogs of the title compound, as important intermediates in the synthesis of insecticidal active substances .[2] The cyclohexyl core serves as a robust, non-aromatic backbone for these agrochemicals.

Medicinal Chemistry and Drug Scaffolding

While direct examples of marketed drugs derived from this specific starting material are not publicly disclosed, the "aminocyclohexane" motif is a well-established "privileged scaffold" in medicinal chemistry. It is found in inhibitors of various enzymes and receptors. The cis-1,3-amino/nitrile relationship provides a powerful synthetic platform:

-

Hydrolysis of Nitrile: The nitrile can be converted to a carboxylic acid, creating a cis-3-aminocyclohexanecarboxylic acid (β-amino acid) structure. These β-amino acids are used to synthesize peptidomimetics with improved metabolic stability.

-

Reduction of Nitrile: The nitrile can be reduced to an aminomethyl group, yielding a cis-1,3-diaminocyclohexane derivative, a common scaffold in chemokine receptor antagonists and other therapeutic areas.

The diagram below illustrates how the core structure can be elaborated into a more complex, drug-like molecule, demonstrating its function as a central scaffold.

Caption: Role as a central scaffold in drug discovery.

Conclusion

This compound represents a class of chemical intermediates whose value is defined by stereochemical purity. While its discovery is not marked by a single event, its evolution through the patent literature demonstrates a clear demand for stereochemically defined cyclic scaffolds in the fine chemicals industry. The synthetic challenge of controlling the cis stereoisomer remains a key consideration for its practical application. For researchers in drug discovery and process chemistry, this compound offers a robust and conformationally constrained building block for creating novel molecules with precisely engineered three-dimensional structures, making it a valuable tool in the pursuit of new therapeutics and agrochemicals.

References

-

LookChem. (n.d.). Cas 1403323-06-7, this compound. Retrieved January 22, 2026, from [Link]

- Google Patents. (2017). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.

-

National Center for Biotechnology Information. (n.d.). cis-3-Aminocyclohexanol hydrochloride. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved January 22, 2026, from [Link]

- Google Patents. (2017). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts. This patent references WO 2008/128058.

Sources

An In-Depth Technical Guide to the Stereochemistry of 3-Aminocyclohexanecarbonitrile Isomers

This guide provides a comprehensive technical overview of the stereochemical intricacies of 3-aminocyclohexanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, it delves into the fundamental principles of conformational analysis, advanced spectroscopic characterization, and synthetic considerations for the cis and trans isomers of this important chemical scaffold.

Introduction: The Significance of Stereoisomerism

3-Aminocyclohexanecarbonitrile is a disubstituted cyclohexane derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The spatial arrangement of the amino (-NH₂) and cyano (-CN) groups on the cyclohexane ring gives rise to distinct stereoisomers, primarily cis and trans diastereomers. The specific stereochemistry of a molecule is critical in drug development, as different isomers can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. A thorough understanding and control of the stereochemistry of 3-aminocyclohexanecarbonitrile are therefore paramount for the rational design and synthesis of novel therapeutic agents.

Foundational Principles: Conformational Analysis of Disubstituted Cyclohexanes

The non-planar nature of the cyclohexane ring is fundamental to understanding its stereochemistry. The lowest energy conformation is the "chair" form, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, each carbon has one axial position (pointing up or down, parallel to the ring's axis) and one equatorial position (pointing out from the perimeter of the ring).[1]

Through a process called ring-flipping, one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa.[2] The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformations. Larger substituents generally have larger A-values, indicating a stronger preference for the equatorial position to avoid steric hindrance, particularly 1,3-diaxial interactions.

For 3-aminocyclohexanecarbonitrile, the key to understanding its isomeric stability lies in the conformational analysis of the 1,3-disubstituted ring system.

Conformational Analysis of 3-Aminocyclohexanecarbonitrile Isomers

The relative stability of the cis and trans isomers of 3-aminocyclohexanecarbonitrile is determined by the conformational preferences of the amino and cyano groups in the chair form.

Cis Isomer

In a cis-1,3-disubstituted cyclohexane, the two substituents are on the same face of the ring. This arrangement allows for two possible chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[3]

-

Diequatorial Conformation (cis-e,e): This is generally the more stable conformation as it places both bulky groups in the less sterically hindered equatorial positions.

-

Diaxial Conformation (cis-a,a): This conformation is significantly destabilized by 1,3-diaxial interactions between the two substituents, as well as between each substituent and the axial hydrogens on the same side of the ring.

The equilibrium will strongly favor the diequatorial conformer.

Trans Isomer

In a trans-1,3-disubstituted cyclohexane, the substituents are on opposite faces of the ring. This leads to chair conformations where one substituent is axial and the other is equatorial (axial-equatorial).[3]

-

Axial-Equatorial Conformations (trans-a,e and trans-e,a): The two possible chair flips for the trans isomer are energetically equivalent if the substituents are identical. However, for 3-aminocyclohexanecarbonitrile, the amino and cyano groups have different steric requirements (A-values). The preferred conformation will be the one that places the larger group in the equatorial position. Generally, the amino group is considered sterically larger than the cyano group.

The following diagram illustrates the conformational equilibrium for both isomers.

Caption: Conformational equilibria of cis and trans 3-aminocyclohexanecarbonitrile.

Synthesis and Stereochemical Control

The synthesis of 3-aminocyclohexanecarbonitrile often results in a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the reaction pathway and conditions. A common synthetic route involves the reduction of a precursor such as a β-enaminoketone or the corresponding oxime.

For instance, the reduction of a cyclic β-enaminoketone can proceed with high diastereoselectivity. The stereochemical outcome is often rationalized by the direction of protonation of an intermediate allyl anion, which can be influenced by the steric hindrance of the existing substituents.[4][5]

Representative Experimental Protocol: Diastereoselective Reduction

The following is a conceptual protocol based on similar reductions and should be adapted and optimized for specific laboratory conditions.

-

Dissolution: Dissolve the β-enaminoketone precursor in a suitable solvent system, such as a mixture of THF and isopropyl alcohol, under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: Cool the solution to a low temperature (e.g., -78 °C) and add a reducing agent (e.g., sodium borohydride or lithium aluminum hydride) portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add a quenching agent, such as water or a saturated ammonium chloride solution, to neutralize the excess reducing agent.

-

Extraction: Allow the mixture to warm to room temperature and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Separation and Analysis: The resulting crude product, a mixture of cis and trans isomers, can then be separated by column chromatography and analyzed by NMR spectroscopy to determine the diastereomeric ratio.

Spectroscopic Differentiation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 3-aminocyclohexanecarbonitrile. The key lies in analyzing the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J-values).[6]

¹H NMR Spectroscopy

The orientation of the protons on the carbons bearing the amino and cyano groups (C1 and C3) provides a definitive way to assign the stereochemistry.

-

Axial Protons: An axial proton typically exhibits large coupling constants (³J_ax-ax ≈ 10-13 Hz) with neighboring axial protons and smaller coupling constants with neighboring equatorial protons (³J_ax-eq ≈ 2-5 Hz).[7]

-

Equatorial Protons: An equatorial proton shows small coupling constants with both neighboring axial and equatorial protons (³J_eq-ax ≈ 2-5 Hz, ³J_eq-eq ≈ 2-5 Hz).[7]

For the more stable conformers:

-

Cis Isomer (diequatorial substituents): The protons at C1 and C3 will both be in the axial position. Their signals in the ¹H NMR spectrum will appear as multiplets with at least one large axial-axial coupling constant. For example, the proton at C1 would show large couplings to the axial protons at C2 and C6.

-

Trans Isomer (equatorial-axial substituents): One of the protons (at C1 or C3) will be axial, and the other will be equatorial. The signal for the axial proton will be a broad multiplet with large J-values, while the signal for the equatorial proton will be a narrower multiplet with smaller J-values.

¹³C NMR Spectroscopy

Carbon atoms bearing axial substituents are generally shielded (resonate at a higher field, i.e., lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.[6] Therefore, one can expect to see differences in the chemical shifts of C1 and C3 between the cis and trans isomers.

Summary of Expected NMR Data

| Isomer (Stable Conformer) | Substituent Orientation | Proton at C1/C3 | Expected ¹H NMR Signal | Expected ¹³C NMR (C1/C3) |

| Cis | e,e | Axial | Broad multiplet, large ³J_ax-ax (~10-13 Hz) | Shielded (lower ppm) |

| Trans | e,a | Equatorial & Axial | Narrow multiplet, small J-values; Broad multiplet, large J-values | Deshielded & Shielded |

This table provides generalized expectations. Actual values can be influenced by solvent and other structural features.

The following workflow illustrates the process of synthesizing, separating, and characterizing the isomers.

Caption: Workflow for the synthesis and characterization of isomers.

Conclusion

The stereochemistry of 3-aminocyclohexanecarbonitrile is governed by the principles of cyclohexane conformational analysis. The cis isomer predominantly exists in a diequatorial conformation, while the trans isomer adopts an axial-equatorial conformation. These distinct spatial arrangements lead to unique spectroscopic signatures, particularly in ¹H NMR, where the analysis of coupling constants allows for unambiguous stereochemical assignment. A firm grasp of these principles is essential for chemists working on the synthesis and application of this versatile molecular scaffold in research and drug discovery.